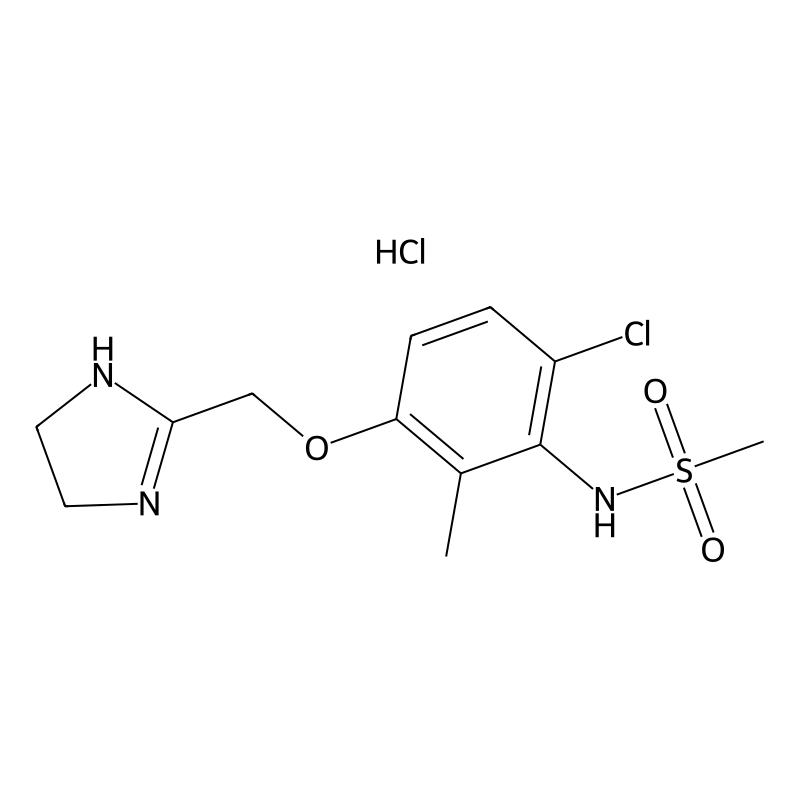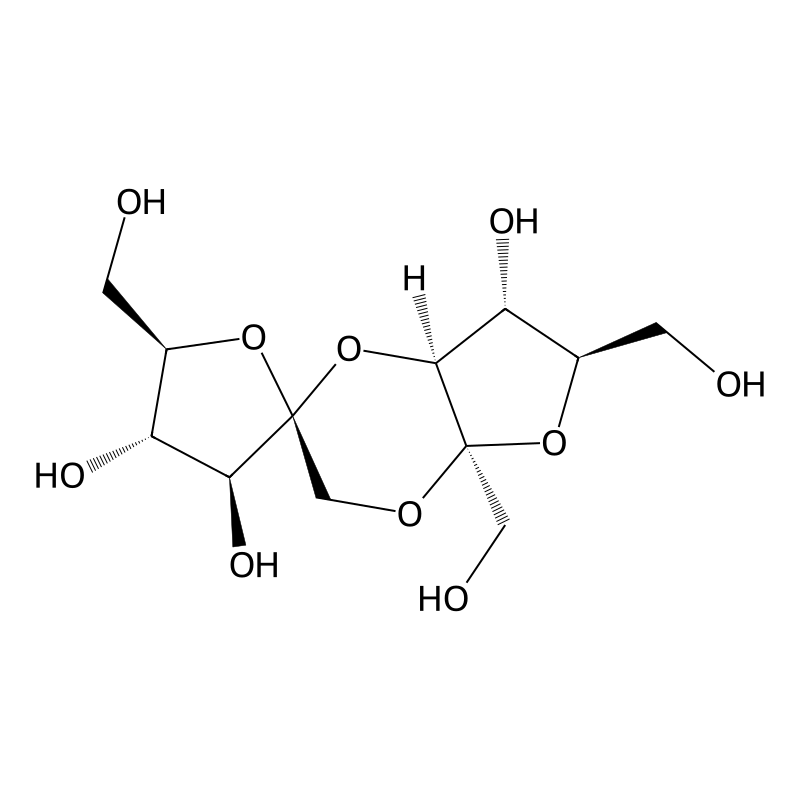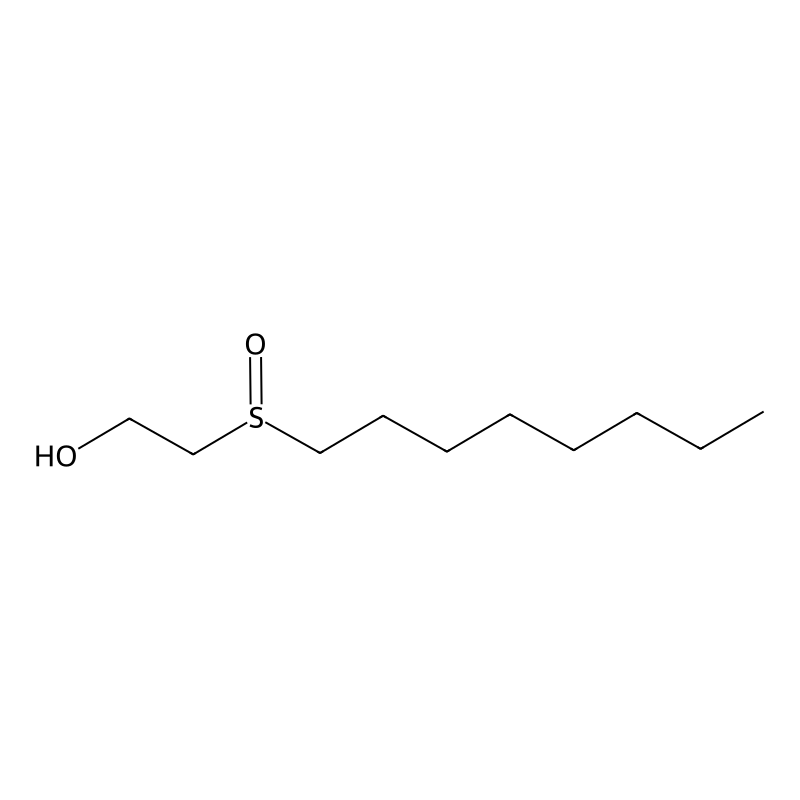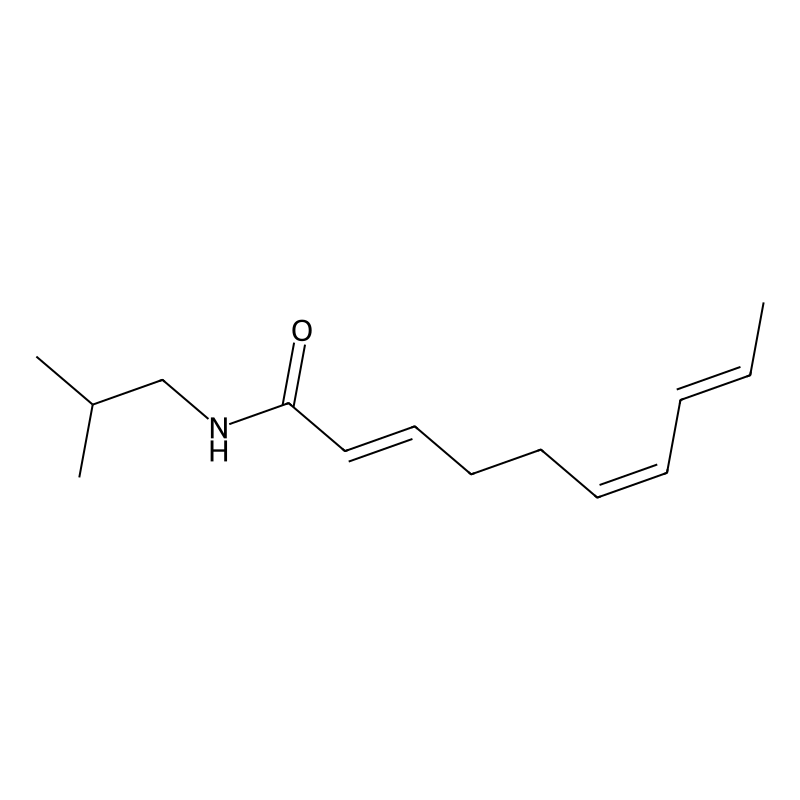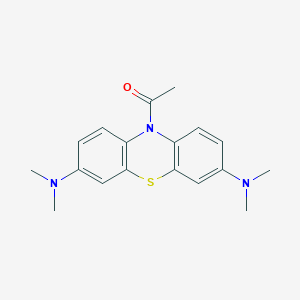Quetiapine-d4Fumarate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Quetiapine-d4 fumarate is a deuterated form of quetiapine fumarate, an atypical antipsychotic medication primarily used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. The molecular formula for quetiapine-d4 fumarate is CHNOS, with a molecular weight of approximately 503.61 g/mol . Quetiapine functions as an antagonist to dopamine receptors and an agonist to serotonin receptors, which helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms associated with various mental health conditions .
Quetiapine-d4 fumarate undergoes various metabolic transformations in the body. The primary metabolic pathway involves hepatic metabolism via cytochrome P450 enzymes, particularly CYP3A4, which converts quetiapine into its active metabolite, norquetiapine (N-desalkylquetiapine). This process includes sulfoxidation and oxidation reactions that significantly influence its pharmacological effects . The deuterated form may exhibit altered kinetics compared to the non-deuterated version, potentially affecting its pharmacodynamics and therapeutic efficacy.
The biological activity of quetiapine-d4 fumarate is characterized by its interaction with several neurotransmitter receptors:
- Dopamine Receptors: Quetiapine acts primarily as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects.
- Serotonin Receptors: It also functions as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors, contributing to its mood-stabilizing properties.
- Adrenergic and Histamine Receptors: Additionally, quetiapine has antagonistic effects on α1-adrenergic and H1-histaminergic receptors, which can lead to sedation and other side effects .
The unique receptor profile of quetiapine allows it to mitigate both positive and negative symptoms of schizophrenia while reducing the risk of extrapyramidal side effects commonly associated with other antipsychotics.
The synthesis of quetiapine-d4 fumarate begins with the preparation of dibenzothiazepinone. The synthetic pathway typically involves:
- Formation of Dibenzothiazepine: Treatment of dibenzothiazepinone with phosphoryl chloride leads to the formation of dibenzothiazepine.
- Nucleophilic Substitution: A nucleophilic substitution reaction introduces the necessary side chains to create the quetiapine structure.
- Deuteration: The incorporation of deuterium into the molecule is achieved through specific reactions that replace hydrogen atoms with deuterium, yielding quetiapine-d4 fumarate .
This synthetic approach ensures that the compound retains its pharmacological properties while allowing for isotopic labeling for research purposes.
Quetiapine-d4 fumarate is primarily utilized in research settings to study pharmacokinetics and pharmacodynamics without interference from endogenous compounds. Its applications include:
- Clinical Research: Used in studies examining the metabolism and efficacy of quetiapine in various populations.
- Drug
Interaction studies involving quetiapine-d4 fumarate focus on its pharmacokinetic properties and how they may differ from those of non-deuterated quetiapine. Key areas include:
- Drug Metabolism: Investigating how deuteration affects the metabolic pathways mediated by cytochrome P450 enzymes.
- Receptor Binding Affinity: Assessing whether deuteration alters binding affinities at various neurotransmitter receptors.
- Pharmacological Effects: Evaluating differences in therapeutic outcomes or side effect profiles when compared to standard quetiapine treatments .
These studies are crucial for understanding potential advantages or limitations of using deuterated compounds in clinical practice.
Quetiapine-d4 fumarate shares structural similarities with several other atypical antipsychotics. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Primary Uses | Unique Features |
|---|---|---|---|
| Clozapine | Tetracyclic | Treatment-resistant schizophrenia | Significant agranulocytosis risk; unique efficacy |
| Olanzapine | Tetracyclic | Schizophrenia, bipolar disorder | Higher affinity for serotonin receptors |
| Loxapine | Tetracyclic | Schizophrenia | Dual action as an antidepressant |
| Risperidone | Benzisoxazole | Schizophrenia, bipolar disorder | Prolactin elevation; potent D2 antagonist |
Quetiapine-d4 fumarate's unique aspect lies in its deuterated form, which may provide advantages in drug metabolism studies while maintaining similar therapeutic effects as traditional quetiapine. This isotopic labeling can enhance the understanding of pharmacokinetics without altering the fundamental actions of the drug .
